6-Bromo-4-(4-methylpiperazin-1-yl)quinoline
Overview
Description
6-Bromo-4-(4-methylpiperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromo group at the 6-position and a 4-methylpiperazin-1-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-methylpiperazin-1-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline or a quinoline derivative.
Bromination: The quinoline core is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution: The brominated quinoline is then subjected to nucleophilic substitution with 4-methylpiperazine. This step often requires a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 7-Chloro-4-(piperazin-1-yl)quinoline
Uniqueness
6-Bromo-4-(4-methylpiperazin-1-yl)quinoline is unique due to the presence of the 4-methylpiperazin-1-yl group, which can enhance its pharmacokinetic properties and biological activity compared to other similar compounds. This structural modification can lead to improved efficacy and selectivity in its applications.
Properties
IUPAC Name |
6-bromo-4-(4-methylpiperazin-1-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-17-6-8-18(9-7-17)14-4-5-16-13-3-2-11(15)10-12(13)14/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRCOQSMCAQXIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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